8-Fluoroindolo[2,1-b]quinazoline-6,12-dione 8-Fluoroindolo[2,1-b]quinazoline-6,12-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC18359144
InChI: InChI=1S/C15H7FN2O2/c16-8-5-6-12-10(7-8)13(19)14-17-11-4-2-1-3-9(11)15(20)18(12)14/h1-7H
SMILES:
Molecular Formula: C15H7FN2O2
Molecular Weight: 266.23 g/mol

8-Fluoroindolo[2,1-b]quinazoline-6,12-dione

CAS No.:

Cat. No.: VC18359144

Molecular Formula: C15H7FN2O2

Molecular Weight: 266.23 g/mol

* For research use only. Not for human or veterinary use.

8-Fluoroindolo[2,1-b]quinazoline-6,12-dione -

Specification

Molecular Formula C15H7FN2O2
Molecular Weight 266.23 g/mol
IUPAC Name 8-fluoroindolo[2,1-b]quinazoline-6,12-dione
Standard InChI InChI=1S/C15H7FN2O2/c16-8-5-6-12-10(7-8)13(19)14-17-11-4-2-1-3-9(11)15(20)18(12)14/h1-7H
Standard InChI Key UXBGZQXHNVNPFT-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)N3C4=C(C=C(C=C4)F)C(=O)C3=N2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

8-Fluoroindolo[2,1-b]quinazoline-6,12-dione (C₁₅H₇FN₂O₂; molecular weight: 266.23 g/mol) features a planar, conjugated tetracyclic system comprising fused indole and quinazoline rings. The fluorine substituent at the 8-position introduces electron-withdrawing effects, altering electron density distribution and enhancing reactivity at specific sites, such as the carbonyl groups at positions 6 and 12 .

Key Structural Features:

  • IUPAC Name: 8-fluoroindolo[2,1-b]quinazoline-6,12-dione

  • SMILES: C1=CC=C2C(=C1)C(=O)N3C4=C(C=C(C=C4)F)C(=O)C3=N2

  • InChIKey: UXBGZQXHNVNPFT-UHFFFAOYSA-N

Scanning tunneling microscopy (STM) studies at the graphite-solution interface have resolved its highest occupied molecular orbital (HOMO), revealing a 1.3 nm molecular length and distinct electron density lobes aligned with density functional theory (DFT) models .

Synthesis and Structural Modification

Traditional Synthesis Routes

Early syntheses relied on multi-step condensation reactions between isatin derivatives and amines, followed by cyclization. For example, lithiation of methyl 2-(2-carbomethoxyphenyl)quinazolin-4(3H)-one-3-carboxylate with lithium diisopropylamide (LDA) at -78°C facilitates intramolecular electrophilic substitution, yielding the tetracyclic core .

Modern Catalytic Methods

Recent protocols emphasize efficiency and sustainability:

  • Visible-Light-Mediated Synthesis: Under transition metal-free conditions, isatin and isatoic anhydride undergo photochemical cyclization to form the indoloquinazoline backbone .

  • ZnO Nanoparticle-Catalyzed Reactions: ZnO-NP (12 mol%) in ethanol enables one-pot synthesis from isatin and isatoic anhydride at room temperature, achieving yields >90% .

Comparative Analysis of Synthetic Approaches

MethodConditionsYield (%)Key Advantage
Lithiation LDA, THF, -78°C70–80High regioselectivity
Visible Light DMF, 23W bulb, RT85–92Transition metal-free
ZnO-NP Catalysis Ethanol, RT90–94One-pot, scalable

Biological Activity and Mechanism of Action

Antimicrobial Properties

8-Fluoroindolo[2,1-b]quinazoline-6,12-dione demonstrates broad-spectrum activity against Mycobacterium tuberculosis (MIC: 0.5–2 µg/mL) and Staphylococcus aureus by inhibiting cell wall synthesis and disrupting membrane integrity . Its fluorine atom enhances lipophilicity, improving penetration through mycobacterial membranes.

Antimalarial Efficacy

Against chloroquine-resistant Plasmodium falciparum (IC₅₀: 0.43–10 ng/mL), the compound inhibits heme detoxification and mitochondrial electron transport, surpassing conventional antimalarials like mefloquine in potency .

Resistance Profile

  • Atovaquone-Resistant Strains: 5,000-fold resistance overcome .

  • Multidrug-Resistant (MDR) Strains: Synergistic with artemisinin derivatives .

Applications in Medicinal Chemistry

Immune Modulation

As an indoleamine 2,3-dioxygenase (IDO) inhibitor (IC₅₀: 50 nM), it blocks kynurenine pathway activation, reversing immunosuppression in tumors and enhancing checkpoint inhibitor efficacy.

Chemical Reactivity and Derivative Development

Electrophilic Substitution

The electron-deficient quinazoline ring undergoes nitration and sulfonation at position 10, while the fluorine atom directs electrophiles to the 5- and 9-positions of the indole moiety.

Nucleophilic Additions

Grignard reagents attack the 6- and 12-carbonyl groups, yielding diols that can be further functionalized. For example, reaction with methylmagnesium bromide produces 6,12-dimethoxy derivatives.

Notable Derivatives

DerivativeModificationActivity Enhancement
8-Chloro-3-fluoroHalogenation2-fold ↑ antitubercular activity
6-Hydroxy HydroxylationImproved solubility

Recent Research Advances

Supramolecular Assembly

STM imaging reveals 8-fluoroindolo[2,1-b]quinazoline-6,12-dione forms chiral domains on graphite, with intermolecular offsets of 0.36 nm. This stereoselective adsorption informs drug delivery system design .

Computational Modeling

DFT studies correlate HOMO localization with antimalarial activity, guiding rational drug design. Substituents at position 3 minimize toxicity while maintaining efficacy .

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